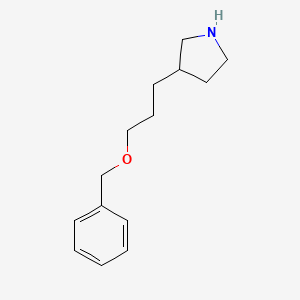
3-(3-(ベンジルオキシ)プロピル)ピロリジン
説明
3-[3-(Benzyloxy)propyl]pyrrolidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(Benzyloxy)propyl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(Benzyloxy)propyl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ピロリジジンアルカロイド
ピロリジジンアルカロイドは、「3-(3-(ベンジルオキシ)プロピル)ピロリジン」を含む化合物のクラスです。 それらは、それらの発生、生物学、および化学合成について研究されてきました 。 これらのアルカロイドは、さまざまな供給源に見られ、抗酸化、抗炎症、抗菌、抗真菌、抗寄生虫および駆虫、抗癌、抗高血糖、臓器保護、および神経薬理学的活性など、重要な生物学的活性を示しています .
抗狭心症効果
「3-(3-(ベンジルオキシ)プロピル)ピロリジン」の用途の1つは、狭心症の治療におけるその潜在的な使用です。 実験動物では、特定の用量で抗狭心症効果を示すことが示されています .
PPARα/γ機能活性
「3-(3-(ベンジルオキシ)プロピル)ピロリジン」を含むオキシベンジルピロリジン酸シリーズは、PPARα/γ機能活性のバランスについて研究されてきました。 これらの活性は、脂質代謝とグルコース恒常性の調節において重要です .
毒性研究
「3-(3-(ベンジルオキシ)プロピル)ピロリジン」を含むピロリジジンアルカロイドは、その潜在的な毒性効果について研究されてきました。 いくつかのアルカロイドは、動物の臓器に毒性効果を発揮することが特定されています .
創薬開発
ピロリジジンアルカロイドは、薬理学的に活性なリード化合物の潜在的な供給源と見なされています。 それらは、伝統医学と現代医学で使用することも、創薬開発のリードとして使用することもできます .
生物活性研究
ピロリジジンアルカロイドの生物活性は、広範囲にわたって研究されてきました。 それらは、抗酸化、抗炎症、抗菌、抗真菌、抗寄生虫および駆虫、抗癌、抗高血糖、臓器保護、および神経薬理学的活性など、いくつかの重要な生物学的活性を示すことが示されています .
化学反応の分析
Types of Reactions:
Oxidation: The benzylic position of the compound can undergo oxidative transformations, potentially forming carboxylic acids or alcohols.
Reduction: The compound's aromatic ring can be subjected to catalytic hydrogenation, yielding a cyclohexane derivative.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position, where nucleophiles can replace the benzyloxy group.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide are used in oxidation reactions.
Catalysts such as palladium on carbon are used in reduction reactions.
Bases like sodium hydride or nucleophiles like alkoxides are used in substitution reactions.
Major Products:
Oxidation may yield compounds like benzoic acid derivatives.
Reduction may lead to saturated alicyclic compounds.
Substitution reactions form various ether derivatives depending on the nucleophile used.
Scientific Research Applications: 3-[3-(Benzyloxy)propyl]pyrrolidine finds applications across several fields:
Chemistry: Used as an intermediate in synthesizing more complex organic molecules.
Biology: Its derivatives may act as ligands in the study of biological systems or as building blocks in drug discovery.
Medicine: Potential pharmacological activities might be explored, especially in modifying the central nervous system.
Industry: Applied in material science for creating polymers or other materials with specific properties.
Mechanism of Action: The compound's reactivity is primarily influenced by the benzyloxy group and the pyrrolidine ring. These functional groups engage in various molecular interactions:
Molecular Targets: Could include enzymes or receptors in biological research.
Pathways Involved: The metabolic pathways in which this compound or its derivatives act could be investigated for potential therapeutic applications.
Comparison with Similar Compounds: Compared to other pyrrolidine derivatives like N-benzylpyrrolidine or 3-(Benzyloxy)propylamine, 3-[3-(Benzyloxy)propyl]pyrrolidine is unique in having both the pyrrolidine ring and the benzyloxy group linked via a propyl chain, which may enhance its flexibility and reactivity.
類似化合物との比較
N-benzylpyrrolidine
3-(Benzyloxy)propylamine
3-[3-(Methoxy)propyl]pyrrolidine
Each of these compounds has distinct physical and chemical properties, resulting in unique reactivities and applications.
特性
IUPAC Name |
3-(3-phenylmethoxypropyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-5-14(6-3-1)12-16-10-4-7-13-8-9-15-11-13/h1-3,5-6,13,15H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZLYBFWCINLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285140 | |
| Record name | 3-[3-(Phenylmethoxy)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219967-44-8 | |
| Record name | 3-[3-(Phenylmethoxy)propyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(Phenylmethoxy)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride](/img/structure/B1394613.png)
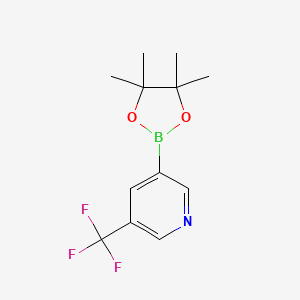
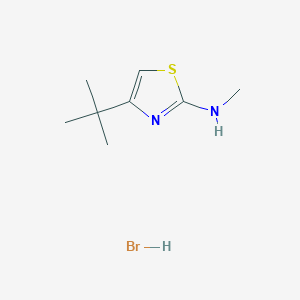
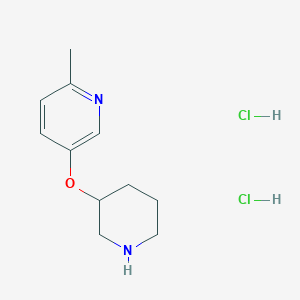
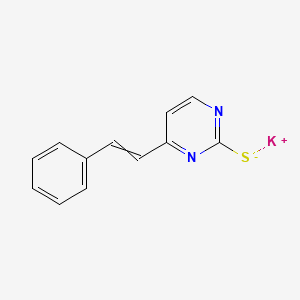
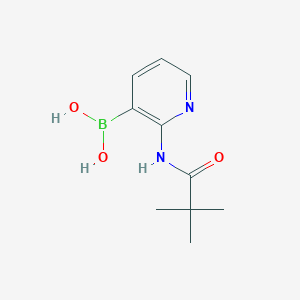
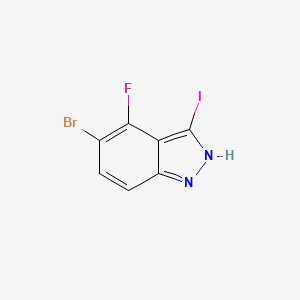
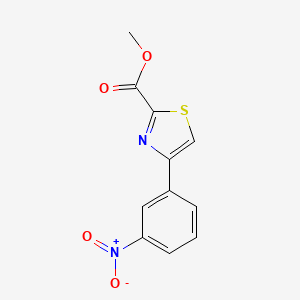
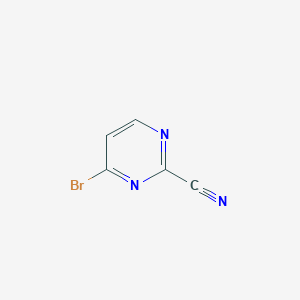
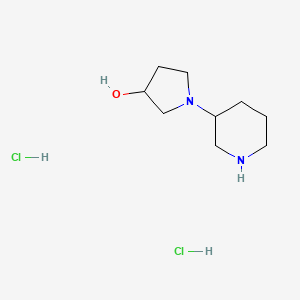
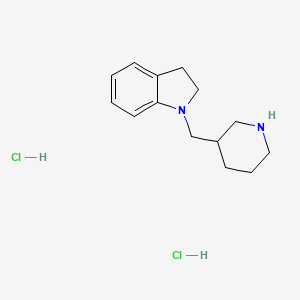
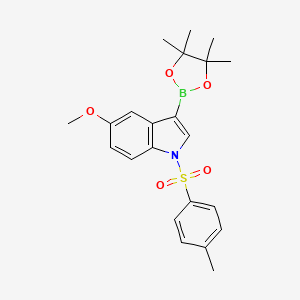

![3-Iodo-1h-pyrazolo[3,4-c]pyridine](/img/structure/B1394635.png)
